2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE
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Overview
Description
2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE is a chemical compound with the molecular formula C6H2Cl4O6S3. It is known for its use in various chemical reactions and industrial applications due to its unique properties. This compound is characterized by the presence of three sulfonyl chloride groups attached to a benzene ring, along with a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE typically involves the sulfonation of chlorobenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: Chlorobenzene is treated with sulfur trioxide (SO3) in the presence of a catalyst such as oleum to introduce sulfonyl groups at the 1, 3, and 5 positions.
Chlorination: The resulting trisulfonic acid is then chlorinated using thionyl chloride (SOCl2) to convert the sulfonic acid groups into sulfonyl chloride groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acids and other oxidized derivatives.
Scientific Research Applications
2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
2-CHLOROBENZENE-1,3,5-TRISULFONYL TRICHLORIDE is unique due to the presence of three sulfonyl chloride groups, which confer distinct reactivity compared to trichlorobenzenes. While trichlorobenzenes are primarily used as solvents and intermediates in chemical synthesis, this compound is valued for its ability to introduce sulfonyl chloride groups into molecules, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-chlorobenzene-1,3,5-trisulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVFVIXFGPYMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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